molecular formula C28H24ClN3O4 B11551956 2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11551956
M. Wt: 502.0 g/mol
InChI Key: CHMQPMWAJQLITA-KBVAKVRCSA-N
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Description

2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imine bond, the introduction of the naphthyl group, and the final esterification with 2-chlorobenzoic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-({4-[(4-Methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate
  • 2-Ethoxy-4-[(E)-({4-[(4-Methylphenyl)sulfonyl]amino}benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H24ClN3O4

Molecular Weight

502.0 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H24ClN3O4/c1-2-35-26-15-19(11-14-25(26)36-28(34)23-9-5-6-10-24(23)29)17-31-32-27(33)18-30-22-13-12-20-7-3-4-8-21(20)16-22/h3-17,30H,2,18H2,1H3,(H,32,33)/b31-17+

InChI Key

CHMQPMWAJQLITA-KBVAKVRCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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